Cas no 767286-63-5 (O-(3-fluoropropyl)hydroxylamine)

O-(3-fluoropropyl)hydroxylamine 化学的及び物理的性質
名前と識別子
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- O-(3-fluoropropyl)hydroxylamine
- EN300-1856153
- AKOS017517779
- 767286-63-5
-
- インチ: 1S/C3H8FNO/c4-2-1-3-6-5/h1-3,5H2
- InChIKey: HDLFHQCEFRNIAC-UHFFFAOYSA-N
- SMILES: FCCCON
計算された属性
- 精确分子量: 93.058992041g/mol
- 同位素质量: 93.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 6
- 回転可能化学結合数: 3
- 複雑さ: 26.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 35.2Ų
O-(3-fluoropropyl)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856153-1.0g |
O-(3-fluoropropyl)hydroxylamine |
767286-63-5 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1856153-5.0g |
O-(3-fluoropropyl)hydroxylamine |
767286-63-5 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1856153-0.1g |
O-(3-fluoropropyl)hydroxylamine |
767286-63-5 | 0.1g |
$366.0 | 2023-09-18 | ||
Enamine | EN300-1856153-10g |
O-(3-fluoropropyl)hydroxylamine |
767286-63-5 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1856153-5g |
O-(3-fluoropropyl)hydroxylamine |
767286-63-5 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1856153-10.0g |
O-(3-fluoropropyl)hydroxylamine |
767286-63-5 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1856153-0.25g |
O-(3-fluoropropyl)hydroxylamine |
767286-63-5 | 0.25g |
$524.0 | 2023-09-18 | ||
Enamine | EN300-1856153-0.5g |
O-(3-fluoropropyl)hydroxylamine |
767286-63-5 | 0.5g |
$824.0 | 2023-09-18 | ||
Enamine | EN300-1856153-1g |
O-(3-fluoropropyl)hydroxylamine |
767286-63-5 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1856153-2.5g |
O-(3-fluoropropyl)hydroxylamine |
767286-63-5 | 2.5g |
$2071.0 | 2023-09-18 |
O-(3-fluoropropyl)hydroxylamine 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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3. Caper tea
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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9. Book reviews
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
O-(3-fluoropropyl)hydroxylamineに関する追加情報
O-(3-Fluoropropyl)Hydroxylamine: A Comprehensive Overview
O-(3-Fluoropropyl)Hydroxylamine, also known by its CAS number 767286-63-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound has garnered attention due to its unique properties and potential uses in drug development, chemical synthesis, and material science. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to O-(3-Fluoropropyl)Hydroxylamine.
The molecular structure of O-(3-Fluoropropyl)Hydroxylamine consists of a hydroxylamine group (-NH2OH) attached to a 3-fluoropropyl chain. This arrangement imparts the compound with distinct chemical reactivity and physical properties. The presence of the fluorine atom in the propyl chain introduces electron-withdrawing effects, which can influence the compound's stability and reactivity in different chemical environments.
Recent studies have highlighted the importance of O-(3-Fluoropropyl)Hydroxylamine in asymmetric synthesis, where it serves as a valuable chiral auxiliary. Its ability to induce high enantioselectivity in reactions has made it a preferred choice in the synthesis of complex molecules, particularly in the pharmaceutical industry. Researchers have demonstrated that this compound can effectively catalyze the formation of chiral centers in organic compounds, which is crucial for developing bioactive molecules.
In addition to its role in asymmetric synthesis, O-(3-Fluoropropyl)Hydroxylamine has been explored for its potential in polymer chemistry. Scientists have investigated its use as a building block for constructing functional polymers with tailored properties. For instance, incorporating this compound into polymer backbones has been shown to enhance thermal stability and mechanical strength, making it suitable for high-performance materials.
The synthesis of O-(3-Fluoropropyl)Hydroxylamine typically involves nucleophilic substitution reactions or hydroxylation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of transition metal catalysts has significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.
Another area where O-(3-Fluoropropyl)Hydroxylamine has shown promise is in green chemistry. Its ability to participate in sustainable chemical transformations aligns with the growing demand for eco-friendly processes. Researchers have reported its use in solvent-free reactions and energy-efficient syntheses, contributing to reduced environmental impact.
Despite its numerous advantages, handling O-(3-Fluoropropyl)Hydroxylamine requires careful consideration of safety protocols. Its reactive nature necessitates proper storage conditions and controlled handling procedures to prevent unintended reactions or hazards.
In conclusion, O-(3-Fluoropropyl)Hydroxylamine stands as a pivotal compound in modern chemistry due to its diverse applications and unique properties. With ongoing research and development, this compound is expected to play an even more significant role in advancing chemical sciences and industrial applications.
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